5-Fluoro-2-methyl-4-nitroaniline
Overview
Description
5-Fluoro-2-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom, a methyl group, and a nitro group
Scientific Research Applications
5-Fluoro-2-methyl-4-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as fluorescence or conductivity.
Biological Research: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
Target of Action
Nitro compounds, such as 5-fluoro-2-methyl-4-nitroaniline, are known to interact with various biological targets, influencing their function and activity .
Mode of Action
This compound, like other nitro compounds, can undergo various types of reactions, including substitution and reduction reactions . The nitro group in the compound is a meta director, meaning it directs subsequent reactions to occur at the meta position on the benzene ring . This property is crucial for the compound’s interactions with its targets .
Biochemical Pathways
Nitro compounds are known to participate in various biochemical reactions and pathways, potentially affecting downstream effects .
Pharmacokinetics
The compound’s physical properties, such as its density, boiling point, and flash point, suggest that it may have significant bioavailability .
Result of Action
Nitro compounds are known to have various biological effects, depending on their specific structures and the targets they interact with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in closed vessels to maintain its stability . Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-methyl-4-nitroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nitro group in this compound is particularly reactive, allowing it to form strong interactions with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or modification of protein function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can disrupt normal cell signaling by binding to key signaling proteins, thereby inhibiting their function. This can lead to changes in gene expression patterns, affecting the production of proteins necessary for cell survival and proliferation . Additionally, this compound can interfere with cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. The nitro group in the compound is highly reactive and can form covalent bonds with nucleophilic sites on enzymes, resulting in enzyme inhibition. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, even after it has been metabolized or degraded. These effects can include persistent changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can be metabolized through reduction, oxidation, or conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the mitochondria can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function. For instance, localization in the nucleus can influence gene expression, while localization in the cytoplasm can affect metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Fluoroaniline: One common method involves the nitration of 5-fluoro-2-methylaniline. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the amino group.
Reduction of Nitro Compounds: Another method involves the reduction of 5-fluoro-2-methyl-4-nitrobenzene to form 5-fluoro-2-methyl-4-nitroaniline. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes, optimized for yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-2-methyl-4-nitroaniline can undergo oxidation reactions, where the amino group can be oxidized to a nitro group or other functional groups.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: The primary product is 5-fluoro-2-methyl-4-aminobenzene.
Substitution: Products depend on the nucleophile used, resulting in various substituted anilines.
Comparison with Similar Compounds
4-Fluoro-2-nitroaniline: Similar structure but lacks the methyl group.
2-Fluoro-4-nitroaniline: Similar structure but with different substitution pattern.
5-Fluoro-2-methyl-4-aminobenzene: The reduced form of 5-fluoro-2-methyl-4-nitroaniline.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group on the aniline ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these substituents can influence the compound’s electronic properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
5-fluoro-2-methyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRYLRYVZYEYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630218 | |
Record name | 5-Fluoro-2-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633327-50-1 | |
Record name | 5-Fluoro-2-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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